

# Comparative Analysis of MAX-40279 Hemifumarate: A Kinase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | MAX-40279 hemifumarate |           |
| Cat. No.:            | B13920719              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of MAX-40279 hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Due to the limited publicly available broad-panel kinase screening data for MAX-40279, this guide focuses on its known primary targets and compares its profile with several other clinically relevant kinase inhibitors known to target FLT3 and/or FGFR: Sorafenib, Ponatinib, Quizartinib, Midostaurin, and Gilteritinib.

#### **Introduction to MAX-40279 Hemifumarate**

MAX-40279 is an orally bioavailable, multi-targeted kinase inhibitor under development for the treatment of acute myeloid leukemia (AML).[1] Preclinical studies have demonstrated its potent inhibitory activity against both wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[2][3] Additionally, MAX-40279 targets FGFR subtypes 1, 2, and 3.[2] This dual-targeting mechanism is intended to overcome resistance mechanisms in AML driven by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[4] Recent preclinical data also suggests that MAX-40279 can inhibit hematopoietic progenitor kinase 1 (HPK1), potentially relieving the negative regulation of the T cell receptor (TCR) pathway.[1][5]

## **Kinase Inhibition Profile Comparison**







The following table summarizes the available quantitative data on the kinase inhibition profiles of MAX-40279 and its alternatives. The data is primarily derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor selectivity. It is important to note that direct comparison of IC50 or Kd values across different studies should be done with caution due to variations in experimental conditions.

Note on MAX-40279 Data: Comprehensive, publicly available kinome-wide cross-reactivity data for MAX-40279 is limited. The table reflects its known potent activity against its primary targets. The selectivity of MAX-40279 against a broader panel of kinases has been described as "potent, selective, and bioavailable" in preclinical evaluations, but specific quantitative data on off-target inhibition is not yet published in detail.[2]

Table 1: Comparative Kinase Inhibition Profile



| Kinase<br>Target    | MAX-<br>40279                                 | Sorafenib         | Ponatinib         | Quizartini<br>b          | Midostau<br>rin   | Gilteritini<br>b                            |
|---------------------|-----------------------------------------------|-------------------|-------------------|--------------------------|-------------------|---------------------------------------------|
| Primary<br>Targets  |                                               |                   |                   |                          |                   |                                             |
| FLT3<br>(Wild-Type) | Potent Inhibition (IC50/Kd not specified) [2] | IC50: 57<br>nM[6] | IC50: 13<br>nM[7] | Kd: 3.3<br>nM[8]         | Kd: 11.0<br>nM[9] | IC50: 0.29<br>nM[10]                        |
| FLT3-ITD            | Potent Inhibition (IC50/Kd not specified) [2] | -                 | -                 | IC50: 1.1<br>nM[11]      | Kd: 11.0<br>nM[9] | IC50: 0.92<br>nM (MV4-<br>11 cells)<br>[10] |
| FLT3-<br>D835Y      | Potent Inhibition (IC50/Kd not specified) [2] | -                 | -                 | IC50:<br>>1000<br>nM[11] | Kd: 15.0<br>nM[9] | IC50: 1.6<br>nM (Ba/F3<br>cells)[10]        |
| FGFR1               | Potent Inhibition (IC50/Kd not specified) [2] | -                 | IC50: 2<br>nM[7]  | -                        | -                 | -                                           |
| FGFR2               | Potent Inhibition (IC50/Kd not specified) [2] | -                 | -                 | -                        | -                 | -                                           |



| FGFR3                                                   | Potent Inhibition (IC50/Kd not specified) [2] | -                 | -                     | -                 | -                        | -                      |
|---------------------------------------------------------|-----------------------------------------------|-------------------|-----------------------|-------------------|--------------------------|------------------------|
| Selected<br>Off-Targets                                 |                                               |                   |                       |                   |                          |                        |
| KIT                                                     | -                                             | IC50: 58<br>nM[6] | IC50: 13<br>nM[7]     | Kd: 4.8<br>nM[12] | Kd: 7.7 nM<br>(D816V)[9] | IC50: 230<br>nM[10]    |
| VEGFR2                                                  | -                                             | IC50: 90<br>nM[6] | IC50: 1.5<br>nM[7]    | -                 | -                        | -                      |
| PDGFRα                                                  | -                                             | -                 | IC50: 1<br>nM[7]      | Kd: >10<br>nM[13] | -                        | -                      |
| PDGFRβ                                                  | -                                             | IC50: 57<br>nM[6] | -                     | Kd: >10<br>nM[13] | -                        | -                      |
| SRC                                                     | -                                             | -                 | IC50: 5.4<br>nM[7]    | -                 | -                        | -                      |
| AXL                                                     | -                                             | -                 | -                     | -                 | -                        | IC50: 0.73<br>nM[10]   |
| ALK                                                     | -                                             | -                 | -                     | -                 | -                        | Potent Inhibition[1 0] |
| Selectivity<br>Score                                    |                                               |                   |                       |                   |                          |                        |
| No. of<br>kinases<br>with Kd<br><100 nM<br>(out of 404) | Data not<br>available                         | 83[8]             | Data not<br>available | 8[8]              | 54[14]                   | 19[8]                  |



## **Experimental Protocols**

The quantitative data presented in this guide are primarily generated using kinase binding assays, with the KINOMEscan™ platform from Eurofins Discovery being a prominent example.

### KINOMEscan<sup>™</sup> Competition Binding Assay

Principle: This assay quantifies the binding interactions between a test compound and a panel of kinases. It is an in vitro, ATP-independent, competition-based assay. The three main components are: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

#### Methodology:

- Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is
  used. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
- Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.
- Separation: The solid support with the bound kinase is separated from the unbound kinase.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the
  control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl
  value indicates stronger inhibition of binding. Alternatively, dissociation constants (Kd) can be
  determined by performing the assay with a range of test compound concentrations.





Click to download full resolution via product page

KINOMEscan™ Assay Workflow

## **Signaling Pathway Visualization**

MAX-40279 primarily targets the FLT3 and FGFR signaling pathways, which are crucial in the proliferation and survival of certain cancer cells, particularly in AML. The diagram below illustrates a simplified representation of these pathways and the points of inhibition by MAX-40279.





Click to download full resolution via product page

FLT3 and FGFR Signaling Inhibition

# **Comparison of Alternatives**

- Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, PDGFR, and FLT3.[6] It exhibits a broader off-target profile compared to more selective FLT3 inhibitors.[8]
- Ponatinib: A potent pan-BCR-ABL inhibitor that also demonstrates significant activity against FLT3, FGFR, VEGFR, and other kinases.[7][10] Its broad activity contributes to its efficacy but also to a notable toxicity profile.
- Quizartinib: A second-generation, highly selective type II FLT3 inhibitor.[8][11] It shows strong
  potency against FLT3-ITD but is less effective against TKD mutations like D835Y.[11] Its high
  selectivity results in a more focused target profile compared to multi-kinase inhibitors.[8]



- Midostaurin: A multi-targeted inhibitor of FLT3, KIT, PDGFR, VEGFR2, and members of the
  protein kinase C (PKC) family.[9] Its broad-spectrum activity is thought to contribute to its
  clinical efficacy in AML.[15]
- Gilteritinib: A potent, orally available dual FLT3/AXL inhibitor with activity against both FLT3-ITD and TKD mutations.[10] It is considered more selective than first-generation FLT3 inhibitors.[13]

#### Conclusion

MAX-40279 hemifumarate is a promising dual FLT3/FGFR inhibitor with a preclinical profile suggesting potent activity against clinically relevant mutations in AML. While a comprehensive public kinome-wide selectivity profile is not yet available to fully assess its cross-reactivity, its dual-targeting mechanism offers a potential advantage in overcoming resistance to more selective FLT3 inhibitors. For researchers and drug development professionals, understanding the broader kinase inhibition landscape through comparative analysis with agents like sorafenib, ponatinib, quizartinib, midostaurin, and gilteritinib is crucial. Each of these alternatives presents a unique balance of potency, selectivity, and off-target effects, which ultimately influences their clinical utility and safety profiles. As more data on MAX-40279 becomes available, a more direct and detailed comparison of its selectivity will be possible, further elucidating its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 再极医药科技有限公司 [maxinovel.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase PMC [pmc.ncbi.nlm.nih.gov]



- 4. Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. 再极医药科技有限公司 [maxinovel.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of MAX-40279 Hemifumarate: A Kinase Inhibitor Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13920719#cross-reactivity-profile-of-max-40279-hemifumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com